2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether
Description
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether is a substituted pyrimidine derivative characterized by three key functional groups:
- Position 2: A (4-chlorobenzyl)sulfanyl group (ClC₆H₄CH₂S-), contributing hydrophobicity and steric bulk.
- Position 5: A methoxy group (-OCH₃), enhancing electron density on the pyrimidine ring.
Properties
IUPAC Name |
4-(2-chlorophenoxy)-2-[(4-chlorophenyl)methylsulfanyl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-23-16-10-21-18(25-11-12-6-8-13(19)9-7-12)22-17(16)24-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAGCNBBBPESMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC=C2Cl)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine core, followed by the introduction of the chlorobenzyl, chlorophenoxy, and sulfanyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, sulfur-containing compounds, and phenolic compounds. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyl and chlorophenoxy groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related pyrimidine derivatives, emphasizing substituent variations and their implications:
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2-chlorophenoxy group increases lipophilicity compared to methoxy-substituted analogs (e.g., CAS 338422-96-1) . Trifluoromethyl groups (e.g., CAS 794549-98-7) further enhance hydrophobicity and metabolic stability .
Synthetic Routes: Many analogs (e.g., ) are synthesized via nucleophilic substitution, where chloro-substituted pyrimidines react with thiols or phenols under reflux conditions .
Crystallography and Structural Analysis :
- SHELX software () is widely used for refining crystal structures of similar pyrimidines, as seen in and .
Commercial and Research Status :
- Several analogs (e.g., CAS 338954-61-3, 338955-51-4) are marketed as molecular building blocks, suggesting industrial interest in this chemical space .
- The target compound lacks explicit commercial or research data, highlighting a gap in published studies.
Physical and Chemical Properties:
Biological Activity
The compound 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether is a complex organic molecule with potential applications in various biological fields, particularly in pest control and possibly in cancer treatment. This article explores its biological activity, mechanisms, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : C18H17Cl2N3O2S
- Molecular Weight : 396.36 g/mol
The structure includes:
- A pyrimidine ring
- A chlorophenoxy group
- A chlorobenzyl sulfanyl moiety
| Property | Value |
|---|---|
| Molecular Weight | 396.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Pest Control Applications
Research indicates that compounds similar to This compound have been utilized effectively in pest control. The compound exhibits significant insecticidal properties, making it suitable for agricultural applications. A patent describes its use in controlling pests through a specific formulation that enhances its efficacy against various insect species .
Anticancer Potential
There is emerging evidence suggesting that this compound may inhibit the activity of anti-apoptotic proteins associated with cancer progression. In particular, compounds that share structural similarities with this molecule have been identified as potential apoptosis-inducing agents, which could lead to novel cancer therapies .
Case Study: Apoptosis Induction
A study examined the effects of structurally related compounds on cancer cell lines, demonstrating that these compounds can induce apoptosis by disrupting mitochondrial functions and activating caspases. This suggests that This compound may share similar mechanisms of action .
Inhibition of Apoptotic Pathways
The proposed mechanism for the anticancer activity involves the inhibition of Bcl-xL proteins, which are critical for cell survival. By inhibiting these proteins, the compound may promote apoptosis in cancer cells .
Interaction with Plant Hormones
In herbicidal applications, it is hypothesized that this compound may interfere with plant hormonal pathways, particularly those involving auxins, leading to abnormal growth patterns and eventual plant death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
